

Technical Guide: Origin and Mechanistic Control of Butoconazole Impurity 9

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Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: 98011-62-2

Cat. No.: B601251

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Executive Summary

In the synthesis of Butoconazole Nitrate (an imidazole antifungal inhibiting CYP51A1/14

-demethylase), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B). Impurity 9, identified chemically as 4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol, represents a significant "des-imidazole" impurity.

Its presence indicates a specific failure in the chemoselective sequence of the synthesis, typically arising from the premature reaction of the thiophenol reagent with the epoxide/chlorohydrin starting material, bypassing the imidazole installation step.

Chemical Identity and Structural Analysis[1]

Before analyzing the formation pathway, we must establish the structural divergence between the API and the impurity.

Feature	Butoconazole Nitrate (API)	Impurity 9
IUPAC Name	1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole nitrate	4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol
Molecular Formula	C H Cl N S _{[1][2][3]} · HNO	C H Cl OS
Molecular Weight	474.79 g/mol	361.71 g/mol
Key Moiety	Imidazole Ring (Present)	Absent (Hydroxyl group present)
Regiochemistry	C1-Imidazole, C2-Thioether	C1-Thioether, C2-Hydroxyl
CAS No.	64872-77-1	98011-62-2 (or analogue)

Key Structural Insight: Impurity 9 is not merely a degradation product; it is a regio-isomer of a synthetic intermediate formed via an alternative reaction pathway. While Butoconazole has the sulfur moiety at the secondary carbon (C2), Impurity 9 has the sulfur at the primary carbon (C1) and lacks the imidazole ring entirely.

Synthetic Pathway and Impurity Origin[4]

The standard industrial synthesis of Butoconazole involves a linear sequence: Epoxide Ring Opening (by Imidazole)

Chlorination

Thio-alkylation.

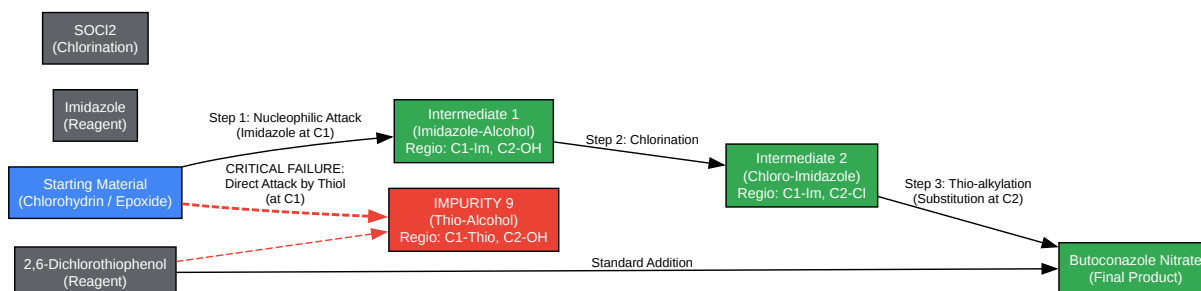
The Standard Route vs. The Impurity Pathway

The formation of Impurity 9 occurs when the 2,6-dichlorothiophenol nucleophile reacts directly with the Epoxide (or its Chlorohydrin precursor) instead of reacting with the Chloro-imidazole intermediate.

This "Process Leak" happens if:

- Unreacted Epoxide/Chlorohydrin is carried over from Step 1 to Step 3.
- Base-catalyzed cyclization of residual Chlorohydrin occurs in Step 3, regenerating the Epoxide.
- Thiophenol attacks the Epoxide, preferentially at the less hindered terminal carbon (C1).

Pathway Visualization (Graphviz)



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Figure 1: Mechanistic divergence showing the formation of Impurity 9 via direct thiophenol attack on the starting material, bypassing the imidazole installation.

Mechanistic Deep Dive

The Regioselectivity Driver

The formation of Impurity 9 is driven by the principles of epoxide ring opening:

- Standard Route (Imidazole): Imidazole attacks the terminal carbon (C1) of the epoxide (or displaces the primary chloride of the chlorohydrin). This establishes the C1-Nitrogen bond.
- Impurity Route (Thiol): If the Epoxide is present in the final step (Step 3), the Thiophenolate anion (a strong nucleophile) will attack the epoxide. Under basic conditions (used in Step 3), nucleophiles attack the less hindered carbon (C1).
 - Result: The Sulfur attaches to C1, leaving the Oxygen at C2 (as an alcohol).
 - Structure: $\text{Ar-S-CH}_2\text{-CH(OH)-R}$.^[1] This perfectly matches the structure of Impurity 9.

Why it Persists

Impurity 9 contains a secondary hydroxyl group. In the final step of the synthesis, the conditions are typically basic (K

CO

in MIBK or Acetone) to facilitate the thio-alkylation. These conditions are not sufficient to convert the secondary alcohol of Impurity 9 into a leaving group or displace it. Therefore, once formed, Impurity 9 is stable and difficult to remove without rigorous crystallization.

Experimental Control Strategy

To prevent the formation of Impurity 9, the protocol must ensure the complete consumption of the Starting Material (Chlorohydrin/Epoxide) prior to the introduction of the Thiol reagent.

Critical Process Parameters (CPPs)

- Step 1 Stoichiometry: Use a slight excess of Imidazole (1.1 - 1.2 eq) to drive the consumption of the Chlorohydrin.
- Step 1 Completion Check: Mandatory IPC (In-Process Control) via HPLC. Limit for unreacted Chlorohydrin should be < 0.5% before proceeding to chlorination.
- Phase Separation: If a biphasic system is used in Step 1 (e.g., Toluene/Water), ensure efficient phase separation to remove unreacted starting materials if they partition into the aqueous phase (unlikely for lipophilic SM, but relevant for salts).

- **Step 2 Efficiency:** Ensure complete conversion of the Alcohol (Int 1) to the Chloride (Int 2). While this doesn't directly stop Impurity 9, it prevents other hydroxy-impurities.

Validated Synthesis Protocol (Step 3 Focus)

Context: This protocol focuses on the final coupling step where the risk of Impurity 9 generation is highest if upstream controls fail.

Reagents:

- Intermediate 2 (Chloro-imidazole derivative): 1.0 eq
- 2,6-Dichlorothiophenol: 1.1 eq
- Potassium Carbonate (anhydrous): 1.5 eq
- Solvent: Methyl Isobutyl Ketone (MIBK) or Acetone.

Workflow:

- Charge the reactor with Intermediate 2 and Solvent.
- Add Potassium Carbonate.
- Heat to reflux (or 60-70°C).
- **Slow Addition:** Add 2,6-Dichlorothiophenol dissolved in solvent over 30-60 minutes.
 - **Control Point:** Do not add Thiol if IPC of Step 1/2 showed high residual Starting Material.
- **Reaction Monitoring:** Stir until Intermediate 2 is < 1.0%.
- **Work-up:** Cool, filter inorganic salts, and wash with dilute NaOH (to remove excess Thiol).
- **Purification:** Crystallization of the Nitrate salt using Nitric Acid/Ethanol. This step is effective at purging Impurity 9 due to the solubility difference (Impurity 9 does not form a nitrate salt at the imidazole position, as it lacks the imidazole ring).

Analytical Detection

Impurity 9 is detectable via RP-HPLC. Due to the high UV absorbance of the chlorophenyl and dichlorophenyl rings, it is easily quantified.

Parameter	Condition
Column	C18 (e.g., Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Orthophosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	40% B to 90% B over 20 mins
Detection	UV at 220 nm (or 254 nm)
RRT (Approx)	~1.2 - 1.3 (Elutes after Butoconazole due to lack of polar nitrate/imidazole interaction)

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